molecular formula C24H27ClN8O3 B13775942 8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one CAS No. 73987-30-1

8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one

Cat. No.: B13775942
CAS No.: 73987-30-1
M. Wt: 511.0 g/mol
InChI Key: JUCWBRSNGVEQRG-UHFFFAOYSA-N
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Description

8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one is a complex organic compound that combines a purine derivative with a quinazolinone structure

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring.

    Reduction: Reduction reactions can occur at the quinazolinone moiety.

    Substitution: The chlorine atom in the purine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted purine derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate .

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its purine moiety is similar to that of many biologically active molecules, making it a candidate for drug development .

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for the production of high-value products .

Mechanism of Action

The mechanism of action of 8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The purine moiety can inhibit enzymes such as phosphodiesterases, while the quinazolinone structure can interact with various receptors and enzymes. These interactions lead to the modulation of cellular pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one lies in its combination of a purine and quinazolinone structure. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .

Properties

CAS No.

73987-30-1

Molecular Formula

C24H27ClN8O3

Molecular Weight

511.0 g/mol

IUPAC Name

8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one

InChI

InChI=1S/C17H20N4O.C7H7ClN4O2/c1-20(2)11-12-21-15-9-4-3-7-13(15)17(22)19-16(21)14-8-5-6-10-18-14;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h3-10,16H,11-12H2,1-2H3,(H,19,22);1-2H3,(H,9,10)

InChI Key

JUCWBRSNGVEQRG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl.CN(C)CCN1C(NC(=O)C2=CC=CC=C21)C3=CC=CC=N3

Origin of Product

United States

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